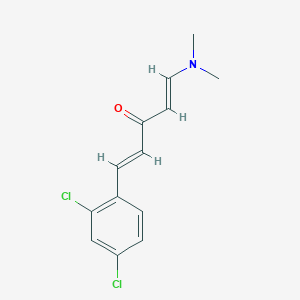

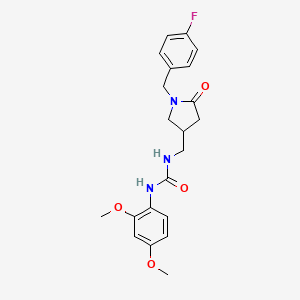

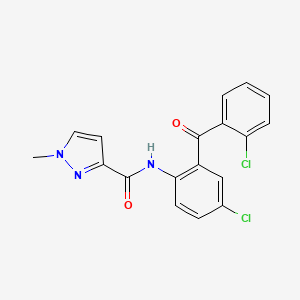

![molecular formula C8H12ClN5O B2487912 3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride CAS No. 2089258-19-3](/img/structure/B2487912.png)

3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class, a structure that is significant in medicinal chemistry due to its wide range of biological activities. These compounds have been explored for their potential in treating various conditions, highlighting the importance of understanding their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves multiple steps, starting from phenylacetonitriles or similar substrates, through to cyclization and substitution reactions to introduce different functional groups. For example, the synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines demonstrates a four-stage process involving condensation, conversion, and reaction with methylamine or ammonia (Kelley et al., 1995).

Molecular Structure Analysis

The molecular structure of triazolopyrazines and related compounds is characterized by X-ray crystallography and NMR spectroscopy, revealing significant features like hydrogen bonding, pi-pi stacking interactions, and the spatial arrangement of substituents which impact their biological activity (Hwang et al., 2006).

Chemical Reactions and Properties

Triazolopyrazines undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation with different reagents, allowing the introduction of diverse substituents. These reactions are crucial for modifying the chemical properties and enhancing the biological activity of these compounds (Crabb et al., 1997).

科研应用

Synthesis and Derivative Studies

Synthesis of Model Molecules : This compound and its derivatives have been synthesized as model molecules for isomers of formyein and related compounds. The synthesis involved various substituents, providing comprehensive spectral data for these molecules (Schneller & May, 1978).

Development of Anticonvulsant Agents : Derivatives of this compound have been synthesized and tested for anticonvulsant activity. The study found that some derivatives exhibited potent activity against seizures in rats (Kelley et al., 1995).

Novel Synthesis Methods : A novel method for the synthesis of derivatives, involving intramolecular condensation reactions, has been developed. This method is noted for its simplicity and efficiency (Lee et al., 1989).

Biological and Pharmacological Applications

Antibacterial and Anticancer Activity : A study evaluated the antibacterial and anticancer activities of 1,2,4-triazole linked to pyrazole derivatives. It found that certain compounds demonstrated excellent antibacterial activity and potent cytotoxicity against cancer cell lines (Mallisetty et al., 2022).

Potential Pharmaceutical Agents : The compound and its derivatives have been suggested as potential pharmacological objects with various activities, including cytotoxic, membrane-stabilizing, and cardioprotective activities (Kulikovska et al., 2014).

Design of Adenosine Human Receptor Antagonists : Derivatives of this compound have been identified as a new scaffold for developing adenosine human receptor antagonists. These compounds have shown promising results in targeting the hA2A adenosine receptor, which has implications in neurological diseases (Falsini et al., 2017).

性质

IUPAC Name |

3-(2-aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O.ClH/c1-12-4-5-13-6(2-3-9)10-11-7(13)8(12)14;/h4-5H,2-3,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWLHVIKVLIQMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C(=NN=C2C1=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487829.png)

![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)

![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)